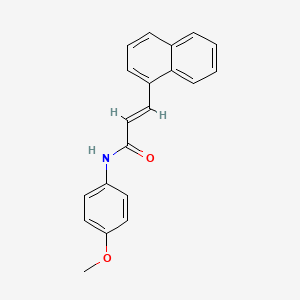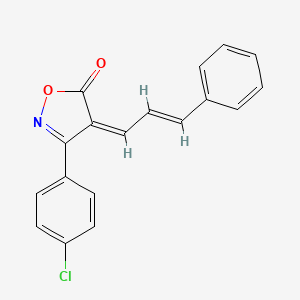![molecular formula C20H25N5O2 B5597810 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5597810.png)
1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The chemical compound "1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one" is a multifaceted molecule, potentially possessing a wide range of biological activities due to its complex structure that incorporates elements of spiro compounds, pyrazoles, piperidines, and quinoxalines. This compound's synthesis and analysis are of significant interest due to its potential applications in various fields of chemistry and biology.
Synthesis Analysis
The synthesis of similar spiro compounds often involves multicomponent reactions, utilizing starting materials like piperidinones, malononitrile, and substituted carbonyl compounds. Techniques such as cross-condensation and one-pot synthesis methods have been employed to achieve complex spiro architectures efficiently. For instance, Shestopalov et al. (2003) describe a method for synthesizing 1'-substituted 6-amino-spiro-4-(piperidine-4')-2H,4H-pyrano[2,3-c]pyrazoles through three-component condensation, highlighting the regioselective advantages of electrochemical synthesis methods (Shestopalov et al., 2003).
Molecular Structure Analysis
The detailed molecular structure of such compounds can be elucidated using spectroscopic methods, including NMR, IR, and mass spectrometry, providing insight into the compound's 3D architecture and functional groups. For instance, Pospíšilová et al. (2018) demonstrated the synthesis of spiroquinazolines, showcasing the importance of structural characterization in understanding the compound's pharmacological relevance (Pospíšilová et al., 2018).
Chemical Reactions and Properties
The reactivity of such spiro compounds can be explored through various chemical reactions, including condensation, cyclization, and cycloaddition, to introduce or modify functional groups within the molecule. These reactions are pivotal for modifying the compound's chemical properties and enhancing its biological activity. For example, the use of ultrasound-assisted synthesis methods has been reported to efficiently synthesize spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives, demonstrating the compound's versatile reactivity (Yi Zou et al., 2012).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their practical applications. Single-crystal X-ray diffraction studies provide valuable information on the compound's crystal structure, which is essential for understanding its stability, packing, and intermolecular interactions within the solid state. Sharma et al. (2016) conducted single-crystal X-ray structural investigations on spiro[indolin-2-one-3,4'-pyrano[2,3-c]pyrazole] derivatives, shedding light on their supramolecular architectures (Sharma et al., 2016).
Scientific Research Applications
Synthesis and Characterization
The chemical compound 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one belongs to a broader class of compounds that have been synthesized and characterized for their unique structural properties. These compounds, including various spiro and fused heterocycles, have been extensively studied for their potential applications in medicinal chemistry and materials science. For example, Hamama et al. (2011) explored the synthesis of fused and spiro quinuclidine and its C-nucleosides, revealing the versatility of quinuclidin-3-one as an intermediate for creating complex nitrogen heterocycles (Hamama, Zoorob, & El‐Magid, 2011). Similarly, Shi and Yan (2016) demonstrated the synthesis of functionalized spiro[indoline-3,4′-pyrano[3,2-h]quinolines] through a three-component reaction, highlighting the efficiency of piperidine in facilitating the formation of spiro compounds under mild conditions (Shi & Yan, 2016).
Potential Biological Activities
The structural complexity and unique properties of spiro compounds, including those related to the queried chemical structure, have prompted research into their potential biological activities. Dandia et al. (2007) synthesized fluorine-containing substituted spiro compounds and noted their potential for biological screening, indicating the interest in these molecules for pharmacological applications (Dandia, Gautam, & Jain, 2007). Moreover, the design and synthesis of novel spiropiperidines with high potency and selectivity as sigma receptor ligands by Maier and Wünsch (2002) exemplify the therapeutic potential of these compounds in treating disorders related to the sigma receptor (Maier & Wünsch, 2002).
Antimicrobial and Antitumor Activities
Compounds structurally similar to 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one have been evaluated for their antimicrobial and antitumor activities. Hamama et al. (2012) investigated the regioselective synthesis of isoxazolo[5,4‐b]pyridines and related annulated compounds, including quinoline derivatives, for potential antitumor evaluation, highlighting the relevance of these compounds in the search for new cancer treatments (Hamama, Ibrahim, & Zoorob, 2012). Patel et al. (2012) synthesized a series of thiazolidinone derivatives with demonstrated antimicrobial activity, further underscoring the potential of spiro compounds in developing new antimicrobial agents (Patel, Patel, Patel, & Kumari, 2012).
properties
IUPAC Name |
1'-[2-(3,5-dimethylpyrazol-1-yl)propanoyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-13-12-14(2)25(23-13)15(3)18(26)24-10-8-20(9-11-24)19(27)21-16-6-4-5-7-17(16)22-20/h4-7,12,15,22H,8-11H2,1-3H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCYBNYITYPNOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)N2CCC3(CC2)C(=O)NC4=CC=CC=C4N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,7-trimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5597736.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5597752.png)
![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5597760.png)
![5-bromo-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5597767.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5597787.png)
![(3R*,4R*)-3,4-dimethyl-1-[3-(4-morpholinyl)benzoyl]-3-pyrrolidinol](/img/structure/B5597796.png)
![2-methoxy-N-{2-[(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]phenyl}acetamide](/img/structure/B5597804.png)


![2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5597827.png)
![4-{(dimethylamino)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}phenol](/img/structure/B5597834.png)
